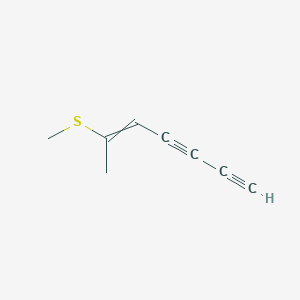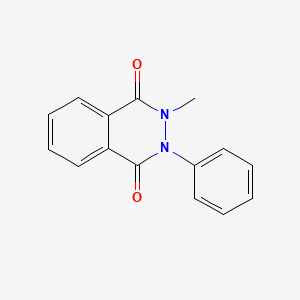
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione is a derivative of phthalazine-1,4-dione, a compound known for its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with phenylhydrazine in the presence of acetic acid and sodium acetate . The reaction is carried out under reflux conditions to yield the desired product. Another method involves the use of microdroplets containing a mixture of phenylhydrazine and phthalic anhydride or phthalic acid, which accelerates the reaction and improves yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous flow reactors and microreactor technology could potentially be employed to scale up the synthesis, ensuring consistent quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative ring cleavage to form phthalic acid.
Substitution: Alkylation reactions can be performed using propargyl bromide in the presence of potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Typically involves electrochemical generation in aqueous or non-aqueous solvents.
Substitution: Requires the use of alkyl halides and strong bases like potassium tert-butoxide.
Major Products
Oxidation: Phthalic acid.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Applications De Recherche Scientifique
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Potential anticonvulsant and anti-inflammatory agent
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission . This mechanism is crucial for its anticonvulsant activity. Additionally, its antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and inhibit key enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: Shares a similar structure but lacks the methyl group at the 2-position.
Phthalhydrazide: Another derivative of phthalazine-1,4-dione with different substituents.
Uniqueness
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 2-position enhances its anticonvulsant and antimicrobial properties compared to its analogs .
Propriétés
Numéro CAS |
89811-41-6 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-methyl-3-phenylphthalazine-1,4-dione |
InChI |
InChI=1S/C15H12N2O2/c1-16-14(18)12-9-5-6-10-13(12)15(19)17(16)11-7-3-2-4-8-11/h2-10H,1H3 |
Clé InChI |
AGGFBAAISFRGMM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


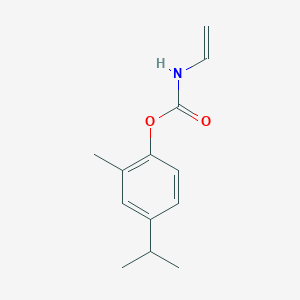
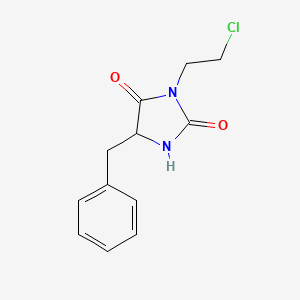
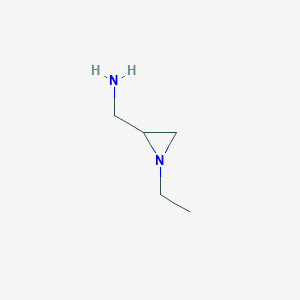

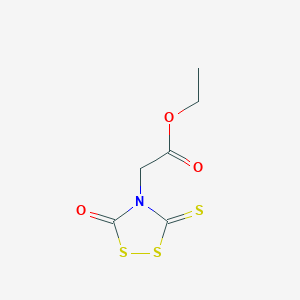
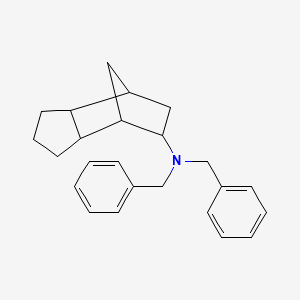
![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
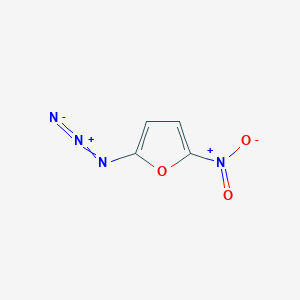
![N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea](/img/structure/B14395848.png)
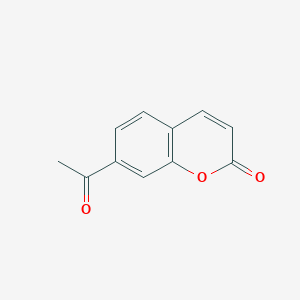
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
